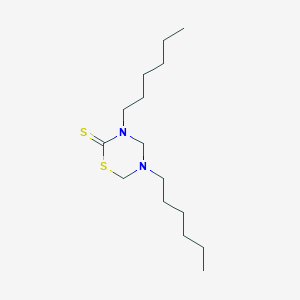
3,5-Dihexyl-1,3,5-thiadiazinane-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dihexyl-1,3,5-thiadiazinane-2-thione is a heterocyclic compound belonging to the class of thiadiazines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dihexyl-1,3,5-thiadiazinane-2-thione typically involves the reaction of hexylamine with carbon disulfide and formaldehyde. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide. The general reaction scheme is as follows:
Formation of Dithiocarbamate: Hexylamine reacts with carbon disulfide to form hexyl dithiocarbamate.
Cyclization: The dithiocarbamate intermediate undergoes cyclization with formaldehyde to form the thiadiazine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dihexyl-1,3,5-thiadiazinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazine ring to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hexyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiadiazines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Wirkmechanismus
The mechanism of action of 3,5-Dihexyl-1,3,5-thiadiazinane-2-thione involves its interaction with specific molecular targets. For instance, its anti-Alzheimer’s activity is attributed to its ability to inhibit the acetylcholinesterase enzyme, thereby increasing the levels of acetylcholine in the brain. This helps in improving cognitive functions and memory . The compound also exhibits antioxidant properties, which contribute to its neuroprotective effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethyltetrahydro-2H-1,3,5-thiadiazine-2-thione: Known for its antimicrobial and antifungal activities.
3,5-Bis(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione: Investigated for its potential as an anti-Alzheimer’s agent.
Uniqueness
3,5-Dihexyl-1,3,5-thiadiazinane-2-thione is unique due to its long hexyl chains, which enhance its lipophilicity and membrane permeability. This property makes it particularly effective in applications requiring high cellular uptake, such as drug delivery systems .
Eigenschaften
CAS-Nummer |
6317-22-2 |
|---|---|
Molekularformel |
C15H30N2S2 |
Molekulargewicht |
302.5 g/mol |
IUPAC-Name |
3,5-dihexyl-1,3,5-thiadiazinane-2-thione |
InChI |
InChI=1S/C15H30N2S2/c1-3-5-7-9-11-16-13-17(15(18)19-14-16)12-10-8-6-4-2/h3-14H2,1-2H3 |
InChI-Schlüssel |
GCKQJSDLNOEUFP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN1CN(C(=S)SC1)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Thymine,[methyl-3H]](/img/structure/B13805599.png)
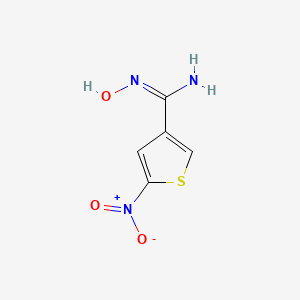
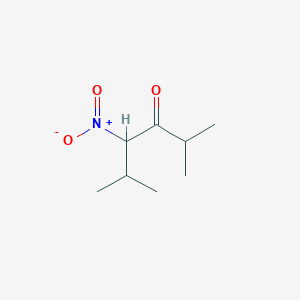
![1,3-Propanediamine, N-[3-(hexadecyloxy)propyl]-](/img/structure/B13805630.png)
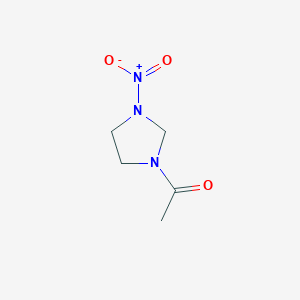
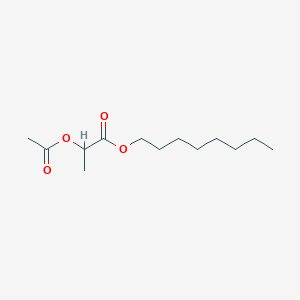

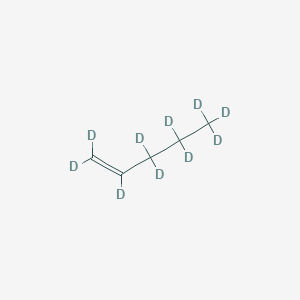
![(6aR,9R,10aR)-N-[(E,2S,3S)-1,3-dihydroxyoctadec-4-en-2-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B13805656.png)
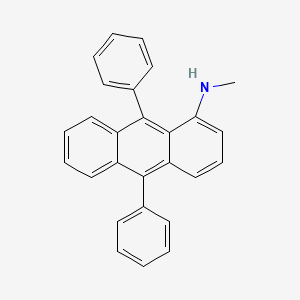
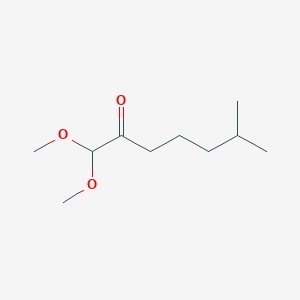

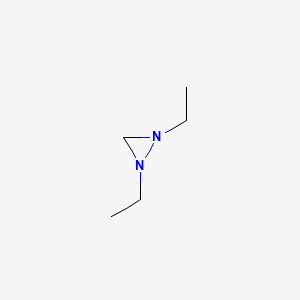
![methyl 9-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxynonanoate](/img/structure/B13805684.png)
